Tertiary vs. Secondary Amide: Hydrogen-Bond Donor Count and Conformational Restriction Compared with N‑Aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamides
The target compound is a tertiary amide (N,N‑diethyl) and therefore possesses zero hydrogen‑bond donor (HBD) atoms on the amide nitrogen, in contrast to the N‑aryl secondary amides in the Asadollahi et al. (2019) series, each of which possesses one HBD (the amide –NH–) [1]. Hydrogen‑bond donor count is a critical parameter in CNS drug design: a reduction from one HBD to zero HBD is associated with improved passive blood‑brain barrier permeability and reduced P‑glycoprotein recognition [2]. This single‑atom change (N–H → N–CH2CH3) is therefore expected to produce a measurable shift in ADME properties relative to the entire published N‑aryl series.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | N‑aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamides (compounds 5a–5f): 1 HBD each |
| Quantified Difference | Absolute difference of 1 HBD (categorical elimination of HBD) |
| Conditions | Structural analysis; no direct comparative assay data available for the target compound |
Why This Matters
For procurement decisions in CNS‑focused drug discovery programs, the zero‑HBD amide motif may confer superior BBB penetration potential compared to all N‑aryl secondary amide analogs, justifying selection when CNS target engagement is required.
- [1] Asadollahi, A., Asadi, M., Hosseini, F.S., Ekhtiari, Z., Biglar, M., Amanlou, M. Synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. Research in Pharmaceutical Sciences, 2019, 14(6), 534–543. DOI: 10.4103/1735-5362.272562. View Source
- [2] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
